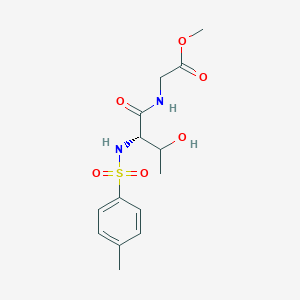
Tosylthreonylglycine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosylthreonylglycine methyl ester, commonly known as TTM, is a peptide derivative that has gained significant attention in the field of scientific research due to its unique properties. TTM is a synthetic peptide that is derived from the naturally occurring threonylglycine methyl ester. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
TTM inhibits the activity of PDI by binding to its active site. This binding prevents the enzyme from carrying out its normal function, leading to the accumulation of misfolded proteins. TTM has also been found to induce endoplasmic reticulum stress, which further contributes to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
TTM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TTM has also been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TTM is its ability to inhibit PDI activity, which makes it a valuable tool for studying protein folding and misfolding. However, TTM has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for TTM research. One area of interest is the development of TTM analogs with improved solubility and potency. Another area of interest is the use of TTM in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, TTM could be used in combination with other drugs to enhance their efficacy.
Méthodes De Synthèse
TTM can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the solid support and deprotected to yield TTM.
Applications De Recherche Scientifique
TTM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding. This inhibition leads to the accumulation of misfolded proteins, which can be used to study various diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
151656-28-9 |
|---|---|
Nom du produit |
Tosylthreonylglycine methyl ester |
Formule moléculaire |
C14H20N2O6S |
Poids moléculaire |
344.39 g/mol |
Nom IUPAC |
methyl 2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O6S/c1-9-4-6-11(7-5-9)23(20,21)16-13(10(2)17)14(19)15-8-12(18)22-3/h4-7,10,13,16-17H,8H2,1-3H3,(H,15,19)/t10?,13-/m0/s1 |
Clé InChI |
SPMGWNOTIGDXNW-HQVZTVAUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)O)C(=O)NCC(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
Synonymes |
tosyl-Thr-Gly-OMe tosylthreonylglycine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
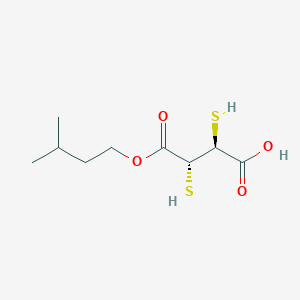
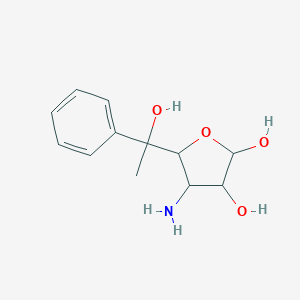
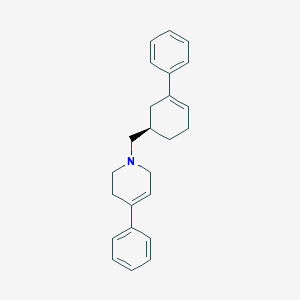
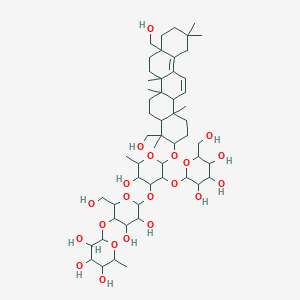
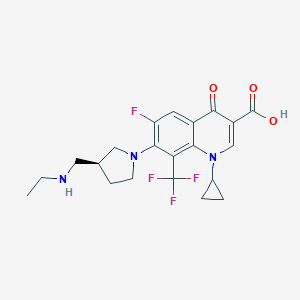
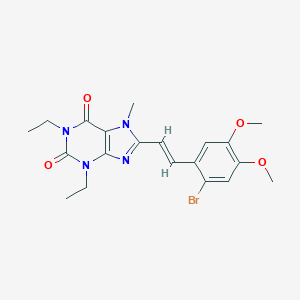
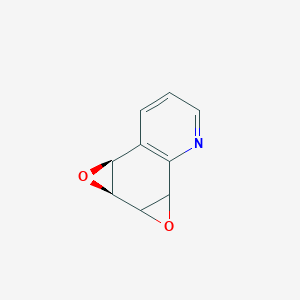
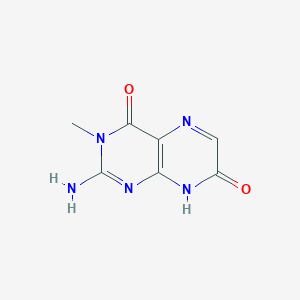
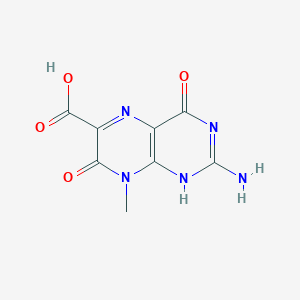
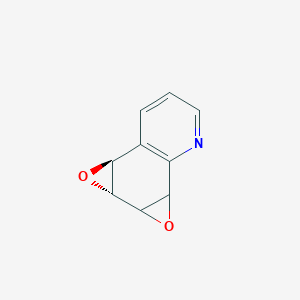
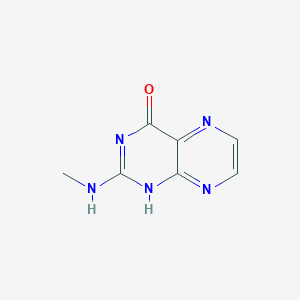
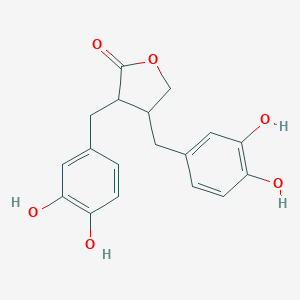
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)